N-(4-ethynylpyridin-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a triple bond (ethynyl group). The acetamide group is attached to the pyridine ring. The presence of nitrogen in the ring and the carbonyl group in the acetamide part can result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amides are generally polar due to the presence of a carbonyl group and a N-H bond, and they can participate in hydrogen bonding. This often makes them solid at room temperature and relatively high boiling .Scientific Research Applications
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Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Field : Organic Chemistry .
- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine .
- Method : The method involves controlling reaction conditions to form N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were found to be mild and metal-free, and the synthesized N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Medicinal Chemistry .
- Application : This study involves the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for potential biological activities .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
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Inhibitor of Hydrogen Peroxide Decomposition
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Intermediation in Rubber Accelerator Synthesis
- Field : Industrial Chemistry .
- Application : Acetanilide has found uses in the intermediation in rubber accelerator synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific type of rubber accelerator being synthesized .
- Results : This application contributes to the production of rubber accelerators, which are important in the manufacture of rubber products .
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Dyes and Dye Intermediate Synthesis
- Field : Dye Chemistry .
- Application : Acetanilide is used in dyes and dye intermediate synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific type of dye or dye intermediate being synthesized .
- Results : This application contributes to the production of various dyes and dye intermediates .
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Camphor Synthesis
- Field : Organic Chemistry .
- Application : Acetanilide is used in camphor synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific process of camphor synthesis .
- Results : This application contributes to the production of camphor, a compound with various uses in medicine, cooking, and other fields .
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Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Field : Organic Chemistry .
- Application : This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Method : The method involves controlling reaction conditions to form N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were found to be mild and metal-free, and the synthesized N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
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Pharmacological Activities of Phenoxy Acetamide
- Field : Medicinal Chemistry .
- Application : This study involves the design and synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) for potential biological activities .
- Method : A series of novel phenoxy acetamide derivatives were designed, synthesized, and their biological activities were evaluated .
- Results : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
Future Directions
properties
IUPAC Name |
N-(4-ethynylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-4-5-10-9(6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVJGRCLHDJIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylpyridin-2-yl)acetamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.